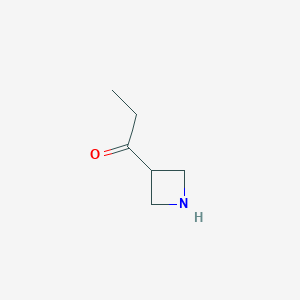

1-(Azetidin-3-yl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

1-(azetidin-3-yl)propan-1-one |

InChI |

InChI=1S/C6H11NO/c1-2-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3 |

InChI Key |

KRTDBIHFEGEMMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CNC1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Azetidin 3 Yl Propan 1 One and Its Azetidinyl Ketone Analogues

General Principles of Azetidine (B1206935) Ring Formation

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents a formidable challenge in their synthesis. nih.gov Consequently, a variety of specialized techniques have been developed to efficiently construct this four-membered heterocyclic system. These methods can be broadly categorized into intramolecular cyclizations, strain-release transformations, cycloaddition reactions, ring contractions, and acylative dealkylation strategies.

Intramolecular Cyclization Approaches: Amino Alcohol Precursors and Haloalkylamines

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond. This approach often starts from acyclic precursors that contain a nitrogen nucleophile and a suitable leaving group at a gamma-position.

From Amino Alcohols: A common and effective strategy involves the cyclization of γ-amino alcohols. The hydroxyl group is first converted into a better leaving group, such as a mesylate or tosylate, which is then displaced by the internal amine nucleophile to form the azetidine ring. researchgate.net Various reagents can be employed to activate the hydroxyl group, thereby avoiding the use of toxic substances and accommodating a range of functional groups. google.comgoogle.com For instance, lanthanide (III) triflates have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. rsc.org

From Haloalkylamines: Alternatively, γ-haloalkylamines can undergo intramolecular nucleophilic substitution to yield azetidines. The reaction proceeds by the direct displacement of a halide by the amine. Reductive cyclization of γ-haloalkyl-imines, where the imine is reduced in situ to an amine which then cyclizes, is another effective variant of this approach. researchgate.net

| Precursor Type | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|

| γ-Amino Alcohols | 1. Mesyl chloride, Triethylamine 2. Base | Conversion of the hydroxyl group to a mesylate, followed by intramolecular nucleophilic substitution by the amine. | researchgate.net |

| cis-3,4-Epoxy Amines | La(OTf)3 (catalytic) | Catalytic intramolecular regioselective aminolysis leading to 3-hydroxyazetidines. | rsc.org |

| γ-Haloalkyl-imines | Sodium borohydride (B1222165) | Reductive cyclization where the imine is reduced to an amine, which then displaces the halide intramolecularly. | researchgate.net |

Strain-Release Transformations from Aziridines and Azabicyclo[1.1.0]butanes

The high ring strain of three-membered rings and bicyclic systems can be harnessed as a driving force for the synthesis of the comparatively less strained four-membered azetidine ring.

From Aziridines: Ring expansion of aziridines provides a viable route to azetidines. This can be achieved by reacting 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, often under microwave irradiation with a solid support like alumina. libretexts.org

From Azabicyclo[1.1.0]butanes (ABBs): The significant strain energy of azabicyclo[1.1.0]butanes makes them excellent precursors for azetidine synthesis through strain-release driven reactions. libretexts.org These reactions can be initiated by electrophilic activation of the nitrogen atom, followed by nucleophilic attack, or through radical processes. libretexts.org This strategy allows for the synthesis of densely functionalized azetidines. libretexts.org For example, treatment of azabicyclo[1.1.0]butyl carbinols with trifluoroacetic anhydride (B1165640) can trigger a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. masterorganicchemistry.com

[2+2] Cycloaddition Reactions: Aza-Paternò–Büchi and Related Photochemical Methods

[2+2] cycloaddition reactions offer a direct and atom-economical approach to the azetidine core. The aza-Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example of this strategy. nih.gov This reaction can be performed both inter- and intramolecularly to produce a wide array of functionalized azetidines. nih.gov

Recent advancements have focused on utilizing visible light photocatalysis to mediate these cycloadditions, offering milder reaction conditions and broader functional group tolerance. nih.gov For instance, an iridium photocatalyst can be used to facilitate the [2+2] cycloaddition between oximes and olefins via a triplet energy transfer mechanism. nih.gov Similarly, the reaction of isoxazoline-3-carboxylates with alkenes under visible light promotes an aza-Paternò–Büchi type reaction. libretexts.org

Ring Contraction Strategies from Larger Heterocycles (e.g., Pyrrolidinones)

The transformation of larger, more readily available heterocyclic systems into the strained azetidine ring is another effective synthetic strategy. A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. libretexts.org This reaction proceeds via a one-pot nucleophilic addition-ring contraction mechanism, where various nucleophiles such as alcohols, phenols, or anilines can be incorporated into the resulting α-carbonylated N-sulfonylazetidine. libretexts.org The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by N-C(O) bond cleavage and subsequent intramolecular SN2 cyclization. libretexts.org

Acylative Dealkylation of N-Substituted Azetidines

For the modification of existing azetidine rings, particularly for the removal of a protecting or directing group from the nitrogen atom, acylative dealkylation is a useful method. This is especially relevant for N-tert-butyl-substituted azetidines. Treatment of these compounds with reagents like chloroformates or acetic anhydride can lead to the cleavage of the N-tert-butyl group and the formation of an N-acylazetidine. nih.gov This process provides access to key intermediates such as 3-hydroxyazetidine hydrochloride and 3-azetidinones, which are valuable for further functionalization. nih.gov

Functionalization Approaches for Ketone Moiety Introduction at the Azetidine 3-Position

Once the azetidine ring is formed, or in some cases concurrently with its formation, the introduction of a ketone group at the 3-position is the next critical step. Several methodologies have been developed to achieve this transformation.

A primary route to 3-acylazetidines is through the oxidation of 3-hydroxyazetidine precursors. The synthesis of 3-hydroxyazetidine can be accomplished through various cyclization strategies as previously discussed. The subsequent oxidation of the secondary alcohol to a ketone is a standard transformation in organic synthesis. For instance, N-Boc-3-hydroxyazetidine can be oxidized to N-Boc-3-azetidinone using reagents such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation. nih.gov

Another versatile approach involves the reaction of organometallic reagents with azetidine-3-carboxylic acid derivatives or azetidine-3-carbonitriles. For example, a Grignard reagent, such as propylmagnesium bromide, can react with a suitably protected azetidine-3-carbonitrile (B1291615) to yield, after hydrolysis, the corresponding 3-acylazetidine. acs.org This method allows for the direct introduction of the desired alkyl or aryl ketone side chain.

Furthermore, N-acylazetidines can serve as precursors for ketone synthesis. The addition of organometallic reagents to N-acylazetidines can proceed via a stable tetrahedral intermediate, leading to the chemoselective formation of ketones. nih.govnih.gov The reactivity of the N-acylazetidine is influenced by the pyramidalization of the amide nitrogen and the strain of the four-membered ring. nih.govnih.gov

Gold-catalyzed reactions have also emerged as a powerful tool for the synthesis of azetidin-3-ones. A flexible synthesis of chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds through a reactive α-oxogold carbene intermediate which then undergoes intramolecular N-H insertion. nih.gov

| Methodology | Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | N-Protected 3-hydroxyazetidine | PCC, Swern Oxidation (e.g., oxalyl chloride, DMSO, triethylamine) | N-Protected azetidin-3-one (B1332698) | nih.gov |

| Organometallic Addition | N-Protected azetidine-3-carbonitrile | Grignard reagent (e.g., Propylmagnesium bromide), followed by hydrolysis | N-Protected 3-acylazetidine | acs.org |

| Organometallic Addition | N-Acylazetidine | Organolithium or Grignard reagents | Ketones (via ring opening) | nih.govnih.gov |

| Gold-Catalyzed Oxidative Cyclization | N-Propargylsulfonamide | Gold catalyst, oxidant (e.g., pyridine (B92270) N-oxide) | N-Sulfonylazetidin-3-one | nih.gov |

Amide Bond Formation and Acylations

A fundamental approach to constructing azetidinyl ketones involves the acylation of an azetidine ring. This can be achieved through the formation of an amide bond, followed by the addition of an organometallic reagent, or by direct acylation of the azetidine nitrogen.

One strategy involves the use of N-acylazetidines as stable and readily available acylating agents. The reactivity of these amides is enhanced by the strain of the four-membered ring and amide pyramidalization. The addition of organometallic reagents, such as organolithium or Grignard reagents, to N-acylazetidines proceeds through a stable tetrahedral intermediate to furnish the desired ketones with high chemoselectivity. organic-chemistry.orgyoutube.com This method offers a broad substrate scope and is a reliable way to introduce various acyl groups onto the azetidine scaffold. organic-chemistry.org

The direct acylation of amines with acyl chlorides, often referred to as the Schotten-Baumann reaction, is a widely used method for amide synthesis. fishersci.co.ukmasterorganicchemistry.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.co.uk Various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also facilitate the formation of amides from carboxylic acids and amines under mild conditions. masterorganicchemistry.com Once the N-acylazetidine is formed, it can be converted to the corresponding ketone.

| Reagent Type | Example | Reaction | Reference |

| Organometallic Reagent | Organolithium Compound | Addition to N-acylazetidine | youtube.com |

| Acylating Agent | Acyl Chloride | Schotten-Baumann reaction with azetidine | fishersci.co.ukmasterorganicchemistry.com |

| Coupling Agent | DCC, EDC | Amide formation from carboxylic acid and azetidine | masterorganicchemistry.com |

Oxidation of Hydroxyl-Substituted Azetidines to Carbonyls

The oxidation of a hydroxyl group at the 3-position of the azetidine ring is a direct and efficient method for the synthesis of azetidin-3-ones. This transformation is a key step in many synthetic routes toward functionalized azetidines. A variety of oxidizing agents and conditions can be employed to achieve this conversion.

Commonly used methods for the oxidation of secondary alcohols to ketones are applicable to 3-hydroxyazetidines. These include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and methods utilizing chromium-based reagents. The choice of oxidant often depends on the substrate's functional group tolerance and the desired reaction scale. For instance, the synthesis of N-Boc-3-hydroxyazetidine often serves as a precursor, which can then be oxidized to the corresponding ketone. google.com The resulting azetidin-3-one is a versatile intermediate for further functionalization. acs.org

Horner–Wadsworth–Emmons Reactions on Azetidin-3-ones

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of azetidinyl ketone synthesis, the HWE reaction can be applied to azetidin-3-ones to introduce an alkenyl group at the 3-position.

The reaction begins with the deprotonation of a phosphonate ester to generate a nucleophilic carbanion. wikipedia.orgnrochemistry.com This carbanion then adds to the carbonyl group of the azetidin-3-one, forming an oxaphosphetane intermediate which subsequently eliminates to yield the alkene and a water-soluble phosphate (B84403) byproduct. nrochemistry.comalfa-chemistry.com The stereochemical outcome of the reaction can often be controlled by the choice of phosphonate reagent and reaction conditions. core.ac.uk This methodology provides a versatile route to a variety of 3-alkenylazetidines, which can be further modified to access a range of azetidinyl ketone analogues.

| Reaction Component | Role | Outcome | Reference |

| Azetidin-3-one | Electrophile | Provides the azetidine core | wikipedia.org |

| Stabilized Phosphonate | Nucleophile precursor | Forms the new C-C double bond | wikipedia.orgorganic-chemistry.org |

| Base (e.g., NaH) | Deprotonating agent | Generates the phosphonate carbanion | alfa-chemistry.com |

Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides

A modern and efficient approach for the synthesis of azetidin-3-ones involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov This method offers a flexible and stereoselective route to chiral azetidin-3-ones, avoiding the use of potentially hazardous diazo compounds. nih.gov

The reaction proceeds through the generation of a reactive α-oxogold carbene intermediate via the intermolecular oxidation of the alkyne moiety of the N-propargylsulfonamide. nih.gov This intermediate then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov The use of a chiral auxiliary, such as a t-butanesulfinyl group, allows for the synthesis of enantioenriched azetidin-3-ones. nih.gov This strategy has been successfully applied to the synthesis of various substituted azetidin-3-ones, including spirocyclic systems. nih.gov Gold catalysis, in general, has been shown to be effective in various intramolecular cyclizations to form heterocyclic compounds. organic-chemistry.orgnih.gov

Advanced and Catalytic Synthetic Approaches

Recent advances in organic synthesis have led to the development of highly efficient and selective catalytic methods for the construction of the azetidine ring. These approaches often utilize transition metal catalysts to facilitate challenging bond formations.

Palladium-Catalyzed Intramolecular C(sp3)–H Amination

Palladium-catalyzed intramolecular C(sp3)–H amination has emerged as a powerful strategy for the synthesis of saturated nitrogen heterocycles, including azetidines. organic-chemistry.orgnih.gov This method involves the direct conversion of a C-H bond into a C-N bond, offering a highly atom-economical and efficient route to the azetidine core. organic-chemistry.org

The reaction typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.orgnih.gov The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond, thereby enabling selective activation and subsequent C-N bond formation. This approach has been successfully used to synthesize a variety of azetidines from readily available starting materials with low catalyst loading and under convenient operating conditions. organic-chemistry.orgnih.gov The reaction exhibits broad substrate scope and can be used to construct complex polycyclic systems containing the azetidine motif. acs.orgacs.org

| Catalyst System | Directing Group | Key Transformation | Reference |

| Palladium(II) acetate/Oxidant | Picolinamide (PA) | Intramolecular γ-C(sp3)–H amination | organic-chemistry.orgnih.gov |

| Palladium Catalyst | Picolinamide (PA) | Construction of azabicyclic scaffolds | acs.orgacs.org |

Copper-Catalyzed N-Arylation and Multicomponent Reactions

Copper-catalyzed reactions have a long history in C-N bond formation, and modern advancements have expanded their utility in the synthesis of N-functionalized azetidines. Copper-catalyzed N-arylation, a variation of the Ullmann condensation, provides a valuable method for introducing aryl groups onto the azetidine nitrogen. beilstein-journals.orgmdpi.com This reaction typically involves the coupling of an azetidine with an aryl halide in the presence of a copper catalyst and a base. The use of ligands can often improve the efficiency and scope of the reaction.

Furthermore, copper catalysts can facilitate multicomponent reactions for the synthesis of complex azetidine derivatives. nih.govthieme-connect.de For example, a dual copper/photoredox catalysis system has been developed for the allylation of azabicyclo[1.1.0]butanes, providing rapid access to functionalized azetidines. thieme-connect.de Another example is the copper-catalyzed three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones to form N-acyl amidines, which can be precursors to or incorporated into azetidine-containing structures. nih.gov Copper-catalyzed asymmetric boryl allylation of azetines has also been shown to produce chiral 2,3-disubstituted azetidines with high stereocontrol. nih.gov

| Reaction Type | Catalyst | Key Features | Reference |

| N-Arylation | Copper sulfate | Uses aryliodonium ylides in water | beilstein-journals.org |

| Multicomponent Reaction | Copper/Photoredox | Allylation of azabicyclo[1.1.0]butanes | thieme-connect.de |

| Asymmetric Boryl Allylation | Copper/Bisphosphine | Enantioselective synthesis of 2,3-disubstituted azetidines | nih.gov |

Stereoselective Synthesis of Azetidinyl Ketones and Derivatives

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for modulating their pharmacological activity. Various methodologies have been developed to access chiral azetidinyl ketones and their precursors with high levels of enantiomeric and diastereomeric purity.

A notable strategy for the flexible and stereoselective synthesis of chiral azetidin-3-ones involves a gold-catalyzed intermolecular oxidation of alkynes. nih.govnih.gov This approach utilizes chiral N-propargylsulfonamides, which are readily accessible with excellent enantiomeric excess (e.e.) through chiral sulfinamide chemistry. nih.gov The key step is an oxidative cyclization that proceeds via a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov A significant advantage of this method is the use of a t-butanesulfonyl protecting group, which can be easily removed under acidic conditions. nih.govnih.gov This process bypasses the need for potentially hazardous diazo intermediates, which are common in other synthetic routes to azetidin-3-ones. nih.gov

Another approach focuses on the stereoselective synthesis of azetidines from N-tert-butylsulfonyl (2-aminoalkyl) oxiranes. The stereochemical outcome of these reactions is highly dependent on the specific reagents and conditions employed, allowing for the selective formation of different stereoisomers.

Furthermore, the synthesis of azetidine-based α-amino acids provides insight into achieving stereocontrol. acs.org One such method involves the creation of unsaturated prochiral azetinyl-carboxylic acid intermediates. acs.org Subsequent metal-catalyzed asymmetric hydrogenation can then furnish the desired functionalized azetidine carboxylic acids both diastereo- and enantioselectively. acs.org While not directly producing ketones, the principles of stereoselective reduction of a prochiral center within the azetidine framework are highly relevant.

Lanthanide catalysis has also been employed for the regioselective synthesis of azetidines. Specifically, La(OTf)3 has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.orgnih.gov This reaction proceeds with high yield and tolerates a variety of functional groups. frontiersin.org

Table 1: Methodologies for Stereoselective Azetidinyl Ketone and Derivative Synthesis

| Methodology | Key Features | Starting Materials | Typical Stereoselectivity |

|---|---|---|---|

| Gold-Catalyzed Oxidative Cyclization | Bypasses toxic diazo intermediates; facile deprotection. nih.gov | Chiral N-propargylsulfonamides | >98% e.e. nih.gov |

| From N-tert-butylsulfonyl (2-aminoalkyl) oxiranes | Allows for selective formation of different stereoisomers. | N-tert-butylsulfonyl (2-aminoalkyl) oxiranes | High |

| Asymmetric Hydrogenation of Azetinyl-Carboxylic Acids | Stereocontrolled reduction of a prochiral center. acs.org | Unsaturated prochiral azetinyl-carboxylic acids | High diastereo- and enantioselectivity acs.org |

| La(OTf)3-Catalyzed Aminolysis | High yields and functional group tolerance. frontiersin.org | cis-3,4-epoxy amines | High regioselectivity frontiersin.orgnih.gov |

Flow Chemistry and Process Optimization for Azetidine Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, scalable, and efficient processes. Flow chemistry and process optimization play a pivotal role in achieving these goals for the synthesis of azetidine derivatives.

Continuous flow synthesis has emerged as a powerful tool for the preparation of 3-substituted azetidines. uniba.itacs.orgacs.org One developed process utilizes N-Boc-3-iodoazetidine as a common precursor for the generation of a C3-lithiated azetidine intermediate. uniba.itacs.orgacs.org A key advantage of flow technology is the ability to handle such reactive organolithium intermediates at significantly higher temperatures compared to traditional batch processing. uniba.itacs.orgacs.orguniba.it This, combined with the use of environmentally benign solvents like cyclopentyl methyl ether (CPME), contributes to a more sustainable and safer synthetic route. uniba.ituniba.it The short residence times in the microreactor system also allow for the use of less reactive organolithium reagents, enhancing the safety profile of the process. uniba.it

Flow chemistry has also been successfully applied to the telescoped synthesis of azetidine boronic esters from highly strained 1-azabicyclo[1.1.0]butanes. researchgate.net This multi-step sequence, involving cyclization, lithiation, and electrophilic trapping, can be performed in a continuous manner, streamlining the production of these valuable building blocks. researchgate.net

Beyond flow chemistry, process optimization of batch reactions is critical for industrial applications. An optimized and robust process for the synthesis of 1-benzylazetidin-3-ol, a key intermediate for many substituted azetidines, has been developed. acs.org This optimized process focuses on utilizing commercially available starting materials and significantly reducing the formation of byproducts, leading to a more economical and efficient production method. acs.org The cost-effectiveness of this optimized process demonstrates a significant improvement, with a reported manufacturing cost reduction of over 75% for the subsequent production of azetidin-3-ol (B1332694) hydrochloride. acs.org

Table 2: Flow Chemistry and Process Optimization in Azetidine Synthesis

| Approach | Key Advantages | Starting Material Example | Outcome |

|---|---|---|---|

| Continuous Flow Synthesis of 3-Substituted Azetidines | Higher operating temperatures, improved safety, use of greener solvents. uniba.itacs.orgacs.orguniba.it | N-Boc-3-iodoazetidine | Efficient and sustainable synthesis of functionalized azetidines. uniba.it |

| Telescoped Flow Synthesis of Azetidine Boronic Esters | Streamlined multi-step synthesis. researchgate.net | 1-Azabicyclo[1.1.0]butanes | Access to azetidine boronic esters. researchgate.net |

| Optimized Batch Process for 1-Benzylazetidin-3-ol | Reduced byproducts, increased cost-effectiveness. acs.org | Benzylamine | Economical and robust production of a key azetidine intermediate. acs.org |

Mechanistic Organic Chemistry and Reactivity of 1 Azetidin 3 Yl Propan 1 One Scaffolds

Ring-Opening Reactions of Azetidine (B1206935) Systems

The azetidine ring, a four-membered saturated heterocycle containing nitrogen, possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to cleavage under various conditions. nih.govmorressier.com This reactivity is a key feature of its chemistry, allowing for the synthesis of diverse acyclic and larger heterocyclic structures.

Under acidic conditions, the azetidine nitrogen of 1-(Azetidin-3-yl)propan-1-one can be protonated, forming a reactive azetidinium ion. nih.gov This protonation enhances the ring's susceptibility to nucleophilic attack by converting the amino group into a better leaving group. libretexts.orglibretexts.org The subsequent cleavage of a carbon-nitrogen bond is driven by the release of ring strain. morressier.comyoutube.com

The mechanism can proceed via pathways with SN1 or SN2 characteristics, depending on the substitution pattern of the azetidine and the reaction conditions. libretexts.orgkhanacademy.org

Protonation: The first step involves the protonation of the azetidine nitrogen by an acid (H-A), creating an azetidinium salt.

Nucleophilic Attack: A nucleophile (Nu⁻) then attacks one of the electrophilic ring carbons.

In an SN2-like pathway, the nucleophile attacks the less sterically hindered carbon, leading to a concerted ring-opening. This is common with strong nucleophiles.

In an SN1-like pathway, the C-N bond begins to break first, forming a partial positive charge on the more substituted carbon, which is then attacked by the nucleophile. libretexts.orglibretexts.org This pathway is favored when a more stable carbocation can be formed. khanacademy.org

Product Formation: The result is a ring-opened γ-aminoketone derivative. For instance, an intramolecular acid-mediated ring-opening has been described for certain N-substituted azetidines, where a pendant amide group acts as the internal nucleophile. nih.govacs.org

| Step | Description | Intermediate/Product |

| 1. Protonation | The basic nitrogen atom of the azetidine ring is protonated by an acid catalyst. | Azetidinium ion |

| 2. Nucleophilic Attack | A nucleophile attacks an electrophilic carbon of the azetidinium ring. | Transition state with developing C-Nu bond and breaking C-N bond. |

| 3. Ring Cleavage | The C-N bond breaks, releasing the ring strain and forming a linear amino compound. | γ-substituted aminoketone |

Azetidine rings can be opened directly by a variety of potent nucleophiles, typically under neutral or basic conditions, in a process that occurs via an SN2 mechanism. nih.govgoogle.com The regioselectivity of the attack is generally governed by sterics, with the nucleophile preferentially attacking the less substituted carbon atom of the ring. libretexts.org

Recent studies have highlighted the utility of ring-opening reactions of azetidines with sulfur and oxygen nucleophiles. nih.govbeilstein-journals.org The reaction of azetidinium ions with various nucleophiles, including halides, results in stereoselective and regioselective ring-opening to produce functionalized linear amines. nih.govresearchgate.net

Amine Nucleophiles: Reaction with primary or secondary amines leads to the formation of 1,3-diamino structures.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, particularly under acidic catalysis as described above, to yield γ-amino ethers or γ-amino alcohols, respectively. nih.govbeilstein-journals.org

Sulfur Nucleophiles: Thiols are effective nucleophiles for opening azetidine rings, producing γ-aminothioethers. This reaction is analogous to the well-studied ring-opening of aziridines with sulfur nucleophiles. acs.org

| Nucleophile (Nu-H) | Nucleophile Type | General Product Structure |

| R₂NH | Amine | 1-(1-(Dialkylamino)propan-2-ylamino)propan-1-one |

| ROH | Oxygen | 1-(1-(Alkoxy)propan-2-ylamino)propan-1-one |

| RSH | Sulfur | 1-(1-(Alkylthio)propan-2-ylamino)propan-1-one |

The inherent strain energy of the azetidine ring can be harnessed as a thermodynamic driving force for transformations that lead to larger, more stable ring systems. nih.govnih.govbris.ac.uk These reactions often proceed through intermediates where the azetidine ring is opened, followed by an intramolecular cyclization to form a new, expanded ring.

One notable example is the ring expansion of azetidines to pyrrolidines (a five-membered ring) or other larger heterocycles. researchgate.net This can be achieved through a nih.govnih.gov-Stevens rearrangement of an intermediate ammonium (B1175870) ylide. nih.gov Similarly, Brønsted acids can be used to promote the ring expansion of certain 2,2-disubstituted azetidine carbamates into 6,6-disubstituted 1,3-oxazinan-2-ones, which are six-membered rings. morressier.comresearchgate.net The reaction is believed to proceed through the formation of a benzylic carbocation that undergoes a 6-exo-tet cyclization. morressier.com The driving force for these reactions is the formation of a thermodynamically more stable, less strained heterocyclic system. nih.gov

| Starting Ring | Reagents/Conditions | Expanded Ring | Reaction Type |

| Azetidine | Diazo compound, Copper catalyst | Pyrrolidine (B122466) | nih.govnih.gov-Stevens Rearrangement |

| 2,2-Disubstituted Azetidine Carbamate | Brønsted Acid | 1,3-Oxazinan-2-one | Carbocation-mediated cyclization |

| Azabicyclo[1.1.0]butane | Electrophile/Nucleophile | Spiro-azetidine | Electrophile-induced spirocyclization |

Transformations of the Ketone Functionality

The propan-1-one side chain provides a second site of reactivity on the this compound scaffold. The carbonyl group is electrophilic and can undergo a wide range of transformations common to ketones.

The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(Azetidin-3-yl)propan-1-ol. This transformation is a nucleophilic addition of a hydride (H⁻) to the carbonyl carbon. chemistrysteps.comchemistrystudent.com Common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comwikipedia.org

Mechanism: The reaction begins with the nucleophilic attack of a hydride ion on the partially positive carbonyl carbon. chemistrystudent.comlibretexts.org This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated by a protic solvent (like water or alcohol) to give the final secondary alcohol product. libretexts.orgchemguide.co.uk

Reagent Selectivity: Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with various functional groups and its safety in protic solvents like methanol (B129727) or ethanol. libretexts.orgsavemyexams.com Lithium aluminum hydride is a much stronger reducing agent and will also reduce other functional groups like esters and carboxylic acids; it must be used in aprotic solvents and requires a separate aqueous workup. chemistrysteps.comwikipedia.org

| Reagent | Formula | Reactivity | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Mild, reduces aldehydes and ketones. savemyexams.com | Methanol, Ethanol, Water |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces ketones, esters, carboxylic acids, etc. wikipedia.org | Diethyl ether, THF (aprotic) |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt) | Reduces ketones, alkenes, alkynes. | Various |

While the ketone in this compound is already in a relatively high oxidation state, the carbonyl group is a versatile handle for numerous derivatization reactions that transform the functionality. nih.gov These reactions are fundamental in synthetic chemistry for building molecular complexity.

Reductive Amination: The ketone can react with an amine (e.g., ammonia (B1221849) or a primary amine) to form an imine intermediate, which is then reduced in situ (often with an agent like sodium cyanoborohydride, NaBH₃CN) to form a new amine at that position.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can replace the carbonyl oxygen with a carbon group, forming an alkene. This is a powerful method for C=C bond formation.

Formation of Imines, Oximes, and Hydrazones: The carbonyl group readily condenses with primary amines (R-NH₂), hydroxylamine (B1172632) (NH₂OH), and hydrazine (B178648) (NH₂NH₂) to form imines, oximes, and hydrazones, respectively. These derivatives are often stable, crystalline solids and can be useful for characterization or as intermediates for further reactions. A flexible synthesis of chiral azetidin-3-ones has been developed using gold-catalyzed oxidative cyclization, highlighting the importance of the carbonyl group in this scaffold. nih.govnih.gov

| Reaction | Reagent(s) | Functional Group Transformation | Product Class |

| Reductive Amination | R-NH₂, NaBH₃CN | C=O → CH-NHR | Secondary/Tertiary Amine |

| Wittig Reaction | Ph₃P=CR₂ | C=O → C=CR₂ | Alkene |

| Imine Formation | R-NH₂ | C=O → C=N-R | Imine (Schiff Base) |

| Oxime Formation | NH₂OH | C=O → C=N-OH | Oxime |

| Hydrazone Formation | NH₂NH₂ | C=O → C=N-NH₂ | Hydrazone |

Conversion to Oximido Derivatives and Other Nitrogen-Containing Functional Groups

The ketone functionality in this compound serves as a versatile handle for the introduction of other nitrogen-containing functional groups. A primary example is the conversion to oximido derivatives through reaction with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding oxime. The reaction is typically catalyzed by an acid or a base. wikipedia.org

The resulting oxime of this compound can then undergo a Beckmann rearrangement, a classic transformation that converts an oxime into an amide under acidic conditions. wikipedia.orgnih.govchemistrysteps.commasterorganicchemistry.com The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. chemistrysteps.commasterorganicchemistry.com The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime, with the group anti to the hydroxyl group migrating. For the oxime of this compound, two possible amides could be formed depending on which group (the ethyl group or the azetidin-3-yl group) migrates.

| Reagent/Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Often used in commercial processes. | Effective for amide/lactam synthesis. | wikipedia.org |

| Tosyl Chloride (TsCl) | Forms a tosylate ester intermediate. | Promotes rearrangement under milder conditions. | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Classic reagent for the rearrangement. | Effective but can be harsh. | wikipedia.org |

| Cyanuric Chloride/ZnCl₂ | Catalytic system. | Renders the reaction catalytic. | wikipedia.org |

| Acidic Ionic Liquids | Serve as both catalyst and solvent. | Greener alternative with good yields. | nih.gov |

Beyond the Beckmann rearrangement, the ketone can be a precursor for other nitrogen functionalities through reactions like reductive amination, which would convert the ketone into an amine. masterorganicchemistry.com

Photochemical Reactivity and Rearrangements

The presence of a carbonyl group makes this compound a candidate for various photochemical reactions. Upon absorption of light, the ketone can be promoted to an excited state, which can then undergo several distinct reaction pathways.

Aza-Paternò–Büchi Mechanistic Considerations

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an excited carbonyl compound and a ground-state alkene, leading to the formation of an oxetane (B1205548). wikipedia.orgnih.govresearchgate.netorganic-chemistry.org In the context of this compound, the propanone carbonyl group would be the photo-excited species.

The mechanism is generally believed to proceed through the formation of an exciplex between the excited ketone and the alkene. This can occur from either the singlet or triplet excited state of the ketone. The regioselectivity of the reaction is often governed by the stability of the diradical intermediate that is formed upon bond formation between the carbonyl oxygen and one of the alkene carbons. For an unsymmetrical alkene, two different diradicals can be formed, leading to two possible regioisomers of the oxetane product. The stereochemistry of the alkene is often retained in the product, particularly in reactions proceeding through the singlet state. nih.gov

While the aza-Paternò–Büchi reaction typically refers to the reaction of an imine with an alkene to form an azetidine, the reaction of the ketone in this compound with an alkene would follow the traditional Paternò–Büchi mechanism to yield a spirocyclic oxetane-azetidine system. wikipedia.orgresearchgate.netcambridgescholars.com

Norrish–Yang Cyclization and Subsequent Transformations

The Norrish–Yang cyclization is an intramolecular photochemical reaction of ketones that possess an abstractable γ-hydrogen atom. chem-station.comnih.gov For this compound, if the azetidine nitrogen is unsubstituted or substituted with a group bearing a γ-hydrogen relative to the carbonyl group, this reaction pathway becomes highly relevant.

The mechanism initiates with the photoexcitation of the ketone to its n,π* triplet state. This is followed by an intramolecular hydrogen atom transfer (HAT) from the γ-position to the carbonyl oxygen, generating a 1,4-biradical intermediate. nih.gov This biradical can then undergo one of two main pathways: cyclization to form a cyclobutanol (B46151) derivative or cleavage (Norrish Type II) to yield an enol and an alkene. wikipedia.org

In the case of aminoketones structurally analogous to this compound, the Norrish-Yang cyclization leads to the formation of hydroxylated four-membered rings, such as azetidinols. nih.govnih.govresearchgate.net The efficiency and diastereoselectivity of the cyclization can be influenced by factors such as the nature of the substituents and the potential for intramolecular hydrogen bonding in the biradical intermediate. nih.gov Subsequent transformations of the resulting azetidinols can include ring-opening reactions, driven by the release of ring strain, to generate highly functionalized acyclic amino diols or other heterocyclic systems. nih.gov

| Substrate | Protecting Group on Nitrogen | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| α-Aminoacetophenone | p-Toluenesulfonyl (Ts) | Azetidinol and Acetophenone | 81 (Azetidinol) | nih.gov |

| N-acylated α-amino p-methylbutyrophenone | Acetyl | N-acylated 2-aminocyclobutanol | Moderate (12-26% quantum yield) | nih.gov |

| Phenacylpiperidine tosylate salt | Protonated (salt) | Diastereomerically defined azetidinol | Not specified | chemrxiv.org |

Photoreduction and Photo-oxidation Processes

Photoexcited ketones can participate in both photoreduction and photo-oxidation reactions.

Photoreduction: In the presence of a suitable hydrogen donor, the excited state of the ketone in this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this ketyl radical can lead to a pinacol, or it can be further reduced to the corresponding secondary alcohol, 1-(azetidin-3-yl)propan-1-ol. Amines can serve as effective hydrogen donors in such photoreduction processes. rsc.orgacs.org The mechanism often involves an initial electron transfer from the amine to the excited ketone, followed by a proton transfer. acs.org

Advanced Spectroscopic and Structural Characterization of Azetidinyl Ketone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule like 1-(Azetidin-3-yl)propan-1-one in solution. A comprehensive NMR analysis would involve a suite of experiments to assign all proton and carbon signals and to establish connectivity and stereochemistry.

Two-Dimensional NMR Techniques (NOESY, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure by showing correlations between different nuclei.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, which is essential for determining the stereochemistry and conformation of the molecule. For the azetidine (B1206935) ring, NOESY could help establish the relative orientation of the substituents.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity of the molecular skeleton. For instance, correlations would be expected between the propanone methylene (B1212753) protons and the carbonyl carbon, as well as the azetidine methine carbon.

Analysis of Coupling Constants for Conformational and Configurational Determination

The magnitude of the coupling constants (J-values) between adjacent protons provides detailed information about the dihedral angles between them, which in turn helps to determine the conformation of the molecule. Analysis of the coupling constants between the protons on the azetidine ring would be particularly important for understanding the pucker of the four-membered ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (including High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition (C₆H₁₁NO).

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the azetidine ring, and other rearrangements.

A hypothetical table of expected mass spectral data is provided below.

| m/z (mass-to-charge ratio) | Ion Fragment (Predicted) |

| 113.0841 | [M]⁺ (Molecular Ion for C₆H₁₁NO) |

| 84.0657 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 56.0500 | [M - C₂H₅CO]⁺ (Loss of propionyl group) |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ketone and the secondary amine.

A table of expected IR absorption bands is presented below.

| Functional Group | Absorption Range (cm⁻¹) (Predicted) | Description |

| N-H Stretch | 3300-3500 | Secondary amine |

| C-H Stretch | 2850-3000 | Aliphatic |

| C=O Stretch | 1700-1725 | Ketone |

| C-N Stretch | 1000-1250 | Amine |

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and the conformation of the molecule, including the puckering of the azetidine ring. It would also reveal details about the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Computational and Theoretical Organic Chemistry Studies on Azetidinyl Ketone Compounds

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to predicting the electronic structure and reactivity of molecules like 1-(Azetidin-3-yl)propan-1-one. Density Functional Theory (DFT) is a widely used method for these purposes. For instance, computational studies on similar heterocyclic systems, such as proline and its derivatives, have successfully employed DFT to analyze structural differences and predict stereoselectivities in reactions. nih.govnih.gov The B3LYP functional combined with a basis set like 6-31G(d,p) is often utilized for geometry optimizations and energy calculations, providing a balance between computational cost and accuracy. researchgate.net

The electronic properties of this compound, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, can be determined using these methods. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs, offering insights into hyperconjugative interactions and charge distribution.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

The four-membered azetidine (B1206935) ring in this compound introduces significant ring strain, influencing its conformational preferences. libretexts.org Computational conformational analysis is crucial for identifying the most stable three-dimensional arrangements of the molecule. This process typically involves scanning the potential energy surface by systematically rotating the rotatable bonds, such as the C-C bond connecting the propanoyl group to the azetidine ring. uni-muenchen.deacs.orgnih.govq-chem.comreadthedocs.io

Table 1: Illustrative Optimized Geometrical Parameters for a Low-Energy Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-N (ring) | 1.47 Å | |

| C-C (ring) | 1.55 Å | |

| Bond Angle | C-C-C (propanoyl) | 118° |

| C-N-C (ring) | 88° | |

| Dihedral Angle | H-N-C-C | 125° |

Computational methods can be used to determine the relative stabilities of different isomers and conformers of this compound by calculating their electronic energies. The potential energy surface (PES) provides a comprehensive map of the energy of the molecule as a function of its geometry. acs.orgnih.govq-chem.comreadthedocs.io By exploring the PES, chemists can identify the global minimum (the most stable isomer) and various local minima (other stable conformers), as well as the transition states that connect them. This information is vital for understanding the dynamic equilibrium between different forms of the molecule.

The heat of formation (HOF) is a fundamental thermodynamic property that indicates the stability of a molecule. Computational methods like the composite Complete Basis Set (CBS) methods (e.g., CBS-QB3) and Gaussian-n theories (e.g., G3MP2B3) are known to provide accurate HOF predictions. nih.govresearchgate.netresearchgate.netgaussian.com For nitrogen-containing heterocycles, these methods have been shown to yield results in good agreement with experimental data where available. sci-hub.seresearchgate.neted.ac.uknist.gov

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond and is crucial for predicting the reactivity of a molecule, particularly in radical reactions. stackexchange.comnih.govwikipedia.org BDEs can be calculated by determining the enthalpy change of the homolytic cleavage of a specific bond. ucsb.edu For this compound, the BDEs of the C-H, C-N, and C-C bonds can be computationally determined to identify the weakest bond and thus the most likely site for radical initiation.

Table 2: Illustrative Calculated Thermodynamic Data for this compound

| Property | Value (kJ/mol) |

| Heat of Formation (ΔHf°) | -150 |

| C-H Bond Dissociation Energy (α-to-carbonyl) | 390 |

| C-N Bond Dissociation Energy (ring) | 350 |

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing details that are often inaccessible through experimental means alone.

To understand how this compound might react, computational chemists can model the entire reaction pathway. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. acs.org The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to verify the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, the ring-opening of the azetidine ring is a potential reaction pathway. nih.govnih.govbeilstein-journals.orgresearchgate.net Computational studies can model this process by identifying the transition state for the ring-opening and calculating the activation energy. This information helps in predicting the feasibility of the reaction under different conditions. The study of similar reactions, like the elimination of 2-pentanone, has been successfully carried out using DFT to identify a six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net Similarly, the mechanism of proline-catalyzed aldol (B89426) reactions has been extensively studied computationally, revealing the importance of enamine intermediates and the role of the catalyst in stabilizing the transition state. nih.govnih.govresearchgate.netdntb.gov.uaacs.org

Understanding Ring Strain Contributions to Reactivity

The reactivity of azetidinyl ketone compounds, including this compound, is significantly influenced by the inherent ring strain of the four-membered azetidine ring. Computational studies and theoretical models provide a quantitative understanding of this strain and its implications for chemical transformations. The ring strain in azetidine is estimated to be approximately 25.4 kcal/mol. nih.gov This value is intermediate between the highly strained aziridines (three-membered rings) and the relatively strain-free pyrrolidines (five-membered rings), which imparts a unique reactivity profile to azetidine derivatives. nih.gov

The strain energy arises from bond angle distortion, where the internal bond angles deviate from the ideal tetrahedral angle of 109.5°, and from torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. This stored energy can be released in chemical reactions, particularly those involving the opening of the azetidine ring, making such processes thermodynamically favorable.

Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate the ring strain energy and predict how it affects the activation barriers of various reactions. For instance, in reactions where the azetidine ring is opened, the release of this strain energy contributes to a lower activation energy, thereby accelerating the reaction rate. The magnitude of this contribution can be quantified by comparing the transition state energies of reactions involving azetidinyl ketones with analogous acyclic systems.

The presence of a ketone group at the 3-position of the azetidine ring can further modulate its reactivity. The electron-withdrawing nature of the carbonyl group can influence the electron density distribution within the ring, potentially affecting the stability of the C-N and C-C bonds. Theoretical studies on related cyclic ketones have shown that ring strain can significantly lower the barrier for α-cleavage, a common photochemical reaction. researchgate.net A similar effect can be anticipated for azetidinyl ketones, where the ring strain would facilitate reactions involving the cleavage of bonds adjacent to the carbonyl group.

| Cyclic Amine | Ring Size | Approximate Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | ~27.0 |

| Azetidine | 4 | ~25.4 nih.gov |

| Pyrrolidine (B122466) | 5 | ~6.0 |

| Piperidine | 6 | ~0.0 |

Electronic Properties and Intermolecular Interactions

The structure of this compound allows for the potential formation of intramolecular hydrogen bonds, which can significantly influence its conformation and reactivity. An intramolecular hydrogen bond could form between the nitrogen atom of the azetidine ring and the carbonyl oxygen of the propanone group. The feasibility and strength of such an interaction depend on the stereochemistry at the 3-position of the azetidine ring and the conformational flexibility of the propanoyl side chain.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can be employed to analyze the electron density distribution and identify bond critical points, which are indicative of hydrogen bonding interactions. researchgate.net The strength of a potential intramolecular hydrogen bond in this compound would likely be classified as weak to moderate, with bond energies typically in the range of 1-5 kcal/mol. scielo.br The formation of such a bond would create a pseudo-cyclic structure, which could stabilize certain conformations and influence the molecule's interaction with other molecules. mdpi.com

The covalent bond strengths within this compound are fundamental to its chemical stability and reactivity. The table below provides average bond dissociation energies (BDEs) for the types of bonds present in the molecule. These values represent the energy required to break a specific bond homolytically. The C-N and C-C bonds within the strained azetidine ring are of particular interest. While specific BDEs for this molecule would require detailed computational analysis, the provided average values offer a general understanding of their relative strengths. The strain in the four-membered ring is expected to weaken the endocyclic C-C and C-N bonds compared to their acyclic counterparts, making them more susceptible to cleavage.

| Bond Type | Average Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-C (in azetidine ring) | ~83-85 (estimated for alkanes) utexas.eduucsb.edu |

| C-N (in azetidine ring) | ~73-80 (estimated for amines) utexas.eduucsb.edu |

| C-H | ~98-100 utexas.eduucsb.edu |

| N-H | ~93 utexas.eduucsb.edu |

| C=O (ketone) | ~176-179 utexas.eduucsb.edu |

| C-C (side chain) | ~83-85 utexas.eduucsb.edu |

The redox properties of this compound are determined by the presence of the azetidine ring and the ketone functional group. The nitrogen atom in the azetidine ring, with its lone pair of electrons, can participate in oxidation reactions, acting as an electron donor. nih.gov Conversely, the carbonyl group of the ketone is an electrophilic center and can be reduced.

Electrochemical studies, such as cyclic voltammetry, combined with computational calculations, can be used to determine the redox potentials of azetidinyl ketones. aalto.fiscielo.org.mx These studies can reveal the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in understanding electron transfer processes. The oxidation potential would be associated with the removal of an electron from the HOMO, largely localized on the nitrogen atom, while the reduction potential would correspond to the addition of an electron to the LUMO, primarily centered on the carbonyl group.

Electron transfer reactions involving azetidinyl ketones can be initiated through chemical, electrochemical, or photochemical means. In the context of photoredox catalysis, for example, an excited-state catalyst could either oxidize the azetidine nitrogen or reduce the ketone, depending on their relative redox potentials. thieme-connect.com Theoretical models, such as Marcus theory, can be applied to understand the kinetics of these electron transfer processes, taking into account factors like the reorganization energy and the electronic coupling between the electron donor and acceptor.

The redox properties of this compound can be tuned by modifying its structure. For instance, the introduction of electron-donating or electron-withdrawing substituents on the azetidine ring or the acyl chain would alter the HOMO and LUMO energy levels, thereby shifting the oxidation and reduction potentials. researchgate.net Computational chemistry plays a vital role in predicting these effects and in designing molecules with specific redox characteristics for applications in areas such as organic synthesis and materials science.

Synthetic Applications and Chemical Utility of Azetidinyl Ketone Scaffolds

Role as Key Building Blocks in Complex Organic Molecule Synthesis

Azetidinyl ketones, such as 1-(Azetidin-3-yl)propan-1-one, serve as pivotal starting materials in the synthesis of structurally complex and functionally diverse organic molecules. Ketones are recognized as exceptionally valuable precursors due to the vast array of complexity-building transformations they can undergo. rsc.orgresearchgate.net The 3-acylazetidine structure provides a rigid, three-dimensional framework that can be elaborated upon to construct larger, more intricate molecular architectures.

The utility of this scaffold stems from two primary features:

The Azetidine (B1206935) Ring : This strained heterocycle acts as a bioisostere for other cyclic systems and introduces conformational rigidity. Its presence can significantly influence the pharmacological properties of a target molecule. acs.org

The Ketone Group : The carbonyl group is a versatile functional handle for carbon-carbon bond formation, reduction to alcohols, or conversion to other functional groups, enabling the extension and diversification of the molecular framework. researchgate.netscribd.com

Synthetic strategies often leverage the azetidine core to build fused or spirocyclic systems, or use the ketone as an anchor point for assembling complex side chains. For example, related N-acylazetidines have been employed in highly chemoselective additions of organometallic reagents to produce more complex ketones without the common side reaction of overaddition to form tertiary alcohols. nih.govorganic-chemistry.org This controlled reactivity makes them reliable building blocks in multi-step total synthesis.

Precursors for Further Derivatization and Scaffold Diversification

The this compound scaffold possesses two primary sites for chemical modification: the secondary amine within the azetidine ring and the propanone side chain. This dual reactivity allows for extensive derivatization, making it an ideal precursor for generating libraries of compounds for drug discovery and other applications. evitachem.comnih.gov

Derivatization of the Azetidine Nitrogen: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-arylation, and N-acylation. nih.gov Protecting groups, like the tert-butyloxycarbonyl (Boc) group, are often used to modulate reactivity during multi-step syntheses.

Derivatization of the Ketone Group: The carbonyl group can be transformed through a wide range of classical organic reactions. These modifications allow for the introduction of new functional groups and stereocenters, leading to significant scaffold diversification.

The following table outlines potential derivatization pathways for the this compound scaffold:

| Reaction Site | Reaction Type | Reagents & Conditions | Resultant Functional Group |

| Azetidine N-H | N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Tertiary Amine |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | N-Acyl Amide | |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl (Tertiary Amine) | |

| N-Arylation | Aryl halide, Palladium catalyst (Buchwald-Hartwig) | N-Aryl Amine | |

| Ketone C=O | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Grignard Reaction | Organomagnesium halide (e.g., PhMgBr) | Tertiary Alcohol | |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene | |

| Reductive Amination | Amine (e.g., NH₃), Reducing agent (e.g., NaBH₃CN) | Amine |

These derivatization strategies enable the systematic modification of the parent scaffold, allowing researchers to fine-tune its steric and electronic properties for specific applications. libretexts.orgnih.gov

Applications in Peptidomimetics and Constrained Conformational Studies

The incorporation of rigid structural elements into peptides is a cornerstone of peptidomimetic design, aiming to enhance biological activity, selectivity, and metabolic stability by locking the molecule into a bioactive conformation. researchgate.netmdpi.com Azetidine-based amino acids are particularly effective in this role, serving as conformationally constrained probes. nih.gov

While proline, a five-membered ring amino acid, is well-known for inducing β-turns in peptide chains, the smaller, more strained four-membered ring of azetidine-2-carboxylic acid derivatives has been shown to preferentially stabilize γ-turns. scite.ai This offers an alternative and complementary tool for controlling peptide secondary structure. The this compound scaffold can be envisioned as a precursor to novel, non-natural amino acids. For instance, chemical modification of the ketone could lead to α- or β-amino acids with the azetidine ring constraining the side-chain torsion angles (χ-space), a critical factor for receptor binding and recognition. acs.orgmdpi.com

The introduction of such constrained azetidinyl moieties can lead to significant changes in the secondary structure of peptide chains, making them valuable tools for studying structure-activity relationships. acs.org

Ligand Design for Catalytic Processes

Azetidine derivatives have emerged as effective ligands in transition metal catalysis. bham.ac.uk The nitrogen atom of the azetidine ring can coordinate to metal centers, and the substitution pattern on the ring can be tailored to create a specific chiral environment for asymmetric catalysis. The rigidity of the azetidine scaffold can lead to enhanced enantioselectivity in catalytic reactions by creating a well-defined catalytic pocket. rsc.org

Derivatives of this compound can be converted into bidentate or tridentate ligands. For example, modification of the ketone into an amine or phosphine (B1218219) group, combined with the existing ring nitrogen, could create powerful chelating ligands for metals like palladium, platinum, copper, and zinc. researchmap.jpfrontiersin.org Such azetidine-containing ligands have demonstrated high efficacy in important cross-coupling reactions. researchmap.jpresearchgate.net

The table below summarizes applications of azetidine-based ligands in catalysis:

| Metal Center | Ligand Type | Catalytic Application | Reference |

| Palladium (II) | Tridentate Azetidine Derivative | Suzuki-Miyaura Coupling | researchmap.jp |

| Palladium (II) | Tridentate Azetidine Derivative | Sonogashira Coupling | researchmap.jp |

| Palladium (II) | N,N'-chelate | Suzuki-Miyaura Coupling | researchgate.netnih.gov |

| Platinum (II) | N,N'-chelate | Structural Coordination Studies | frontiersin.orgnih.gov |

| Zinc (II) | Binuclear Azetidine-containing | Asymmetric Michael Addition | rsc.org |

The defined stereochemistry and rigidity of the azetidine core make these ligands promising candidates for developing highly efficient and selective catalysts. nih.gov

Development of Spirocyclic and Fused Azetidine Systems

The development of three-dimensional molecular scaffolds is a major goal in modern drug discovery. Spirocycles, which contain two rings connected by a single atom, are of particular interest. The this compound scaffold is a valuable precursor for both spirocyclic and fused azetidine systems.

Spirocyclic Systems: Starting from related structures like N-Boc-azetidin-3-one, synthetic routes have been developed to create spiro-fused azetidines. arkat-usa.org For example, reaction with a bifunctional reagent at the ketone can initiate the formation of a second ring spiro-fused at the C3 position of the azetidine. Such synthetic sequences often involve just two or three steps to generate multifunctional spirocycles. nih.govresearchgate.net

Fused Systems: Fused azetidines can be accessed through cycloaddition reactions where the azetidine ring or a precursor is one of the components. nih.gov The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct strategy for forming functionalized azetidines that can be part of a fused system. nih.govresearchgate.net Additionally, selenium-induced cyclization of homoallylamine derivatives provides another route to substituted azetidines that can be further elaborated into fused structures. bham.ac.uk

Utility in Material Science and Energy-Dense Compound Design

Beyond pharmaceuticals, the unique properties of the azetidine ring, particularly its significant ring strain, have drawn attention in the field of material science. Specifically, functionalized azetidines are being explored as a new class of energetic materials. acs.orgnih.gov The high ring strain energy of the four-membered ring can be released upon decomposition, contributing to the energetic output.

The synthesis of densely functionalized azetidines, often enabled by photochemical strategies like the aza Paternò–Büchi reaction, allows for the incorporation of explosophoric groups (e.g., nitro groups) onto the azetidine core. acs.orgchemrxiv.org This approach has led to the development of novel nitroazetidine materials with promising properties. chemrxiv.org

Studies have shown that introducing an azetidine structure into a molecule can be an effective strategy for increasing the density of the resulting compound, a critical parameter for energetic performance. nih.gov The ability to tune the regio- and stereochemistry of substituents on the azetidine ring further allows for fine-tuning of physical properties like melting point and sensitivity, making them potential candidates for melt-castable explosives or liquid propellant plasticizers. acs.orgnih.govchemrxiv.org

The table below compares key energetic properties of an azetidine-based compound to a traditional energetic material, TNAZ (1,3,3-trinitroazetidine).

| Property | Azetidine-based Materials (Examples) | TNAZ (Reference) |

| Density | Generally higher than TNAZ | ~1.84 g/cm³ |

| Oxygen Balance | Improved over TNAZ | -34.8% |

| Detonation Pressure | Higher than TNAZ | ~36 GPa |

| Detonation Velocity | Higher than TNAZ | ~8.9 km/s |

| Specific Impulse | Improved over TNAZ | ~250 s |

Data compiled from findings on novel nitroazetidine materials. chemrxiv.org

This research highlights the potential of azetidine scaffolds, derivable from precursors like this compound, to guide the development of next-generation energetic materials. chemrxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 1-(Azetidin-3-yl)propan-1-one, and what challenges arise due to the azetidine ring's strain?

- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, the azetidine ring (a strained 4-membered heterocycle) can react with propanone derivatives under basic conditions. Evidence from similar compounds (e.g., Claisen-Schmidt condensations in ) suggests using ethanol as a solvent with acid catalysts (e.g., thionyl chloride) to facilitate ketone formation. However, the azetidine ring’s instability under harsh conditions requires precise temperature control (e.g., 0–5°C) and inert atmospheres to prevent ring-opening side reactions .

- Key Challenge : Azetidine’s strain increases reactivity but complicates regioselectivity. Monitoring via thin-layer chromatography (TLC) or in situ NMR is recommended.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography ( ) resolves bond angles and ring strain effects.

- FT-IR identifies ketone C=O stretching (~1700 cm⁻¹) and azetidine N–H bending (~3300 cm⁻¹).

- NMR : NMR detects deshielded carbonyl carbons (~210 ppm), while NMR reveals coupling patterns from the azetidine ring’s axial/equatorial protons .

Q. What safety protocols are critical when handling azetidine-containing compounds like this compound?

- Methodological Answer :

- PPE : Use flame-resistant lab coats, nitrile gloves, and full-face shields ().

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis while minimizing ring-opening side reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and identify kinetically favorable pathways. For example, simulate nucleophilic attack on the azetidine ring to predict regioselectivity.

- Solvent Effects : COSMO-RS simulations can optimize solvent choices (e.g., DMF vs. THF) to stabilize intermediates .

- Data Contradiction Tip : If experimental yields conflict with computational predictions, re-evaluate solvent polarity or counterion effects in the model.

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Dynamic NMR : Resolve overlapping signals caused by ring puckering or conformational exchange.

- Isotopic Labeling : Introduce or labels to track azetidine ring dynamics.

- Cross-Validation : Compare data with structurally characterized analogs (e.g., 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one in ) .

Q. How does the azetidine ring’s strain influence the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Kinetic Studies : Perform stopped-flow UV-Vis experiments to measure reaction rates with electrophiles (e.g., aldehydes).

- Thermodynamic Analysis : Use DSC to quantify ring strain energy (~25–30 kcal/mol for azetidine).

- Catalytic Screening : Test the compound as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) and compare turnover numbers with non-strained analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.